molecular formula C11H13FO3 B2959443 (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid CAS No. 2248184-33-8

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No. B2959443
CAS RN: 2248184-33-8
M. Wt: 212.22
InChI Key: AAABJKSOVYDFKA-SSDOTTSWSA-N
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Description

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, also known as FMA, is a synthetic compound used in various scientific research applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess analgesic and anti-inflammatory properties. The purpose of

Mechanism of Action

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of prostaglandins and thus reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to decrease the expression of COX-2, an enzyme that is upregulated in response to inflammation. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid in lab experiments is its well-established mechanism of action. This compound is a well-characterized COX inhibitor, which makes it a useful tool for studying the role of prostaglandins in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. Like other NSAIDs, this compound may inhibit other enzymes in addition to COX, which could lead to unintended effects.

Future Directions

There are several future directions for research on (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. One area of interest is the development of this compound analogs with improved pharmacological properties. For example, researchers may seek to develop this compound analogs that are more selective for COX-2 or that have greater potency. Another area of interest is the investigation of this compound's potential use in the treatment of other inflammatory conditions, such as asthma and multiple sclerosis. Finally, researchers may seek to further elucidate the biochemical and physiological effects of this compound, including its effects on oxidative stress and cellular signaling pathways.

Synthesis Methods

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is synthesized through a multistep process that involves the reaction of (3-fluoro-4-methoxyphenyl)acetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base, such as potassium carbonate. The resulting product is then treated with a reducing agent, such as sodium borohydride, to yield this compound.

Scientific Research Applications

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has been used in various scientific research applications, including studies on pain and inflammation. It has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been investigated for its potential use in the treatment of inflammatory bowel disease and cancer.

properties

IUPAC Name

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAABJKSOVYDFKA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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